molecular formula C8H8F2OS B3025252 (3,5-Difluoro-4-(methylthio)phenyl)methanol CAS No. 473299-50-2

(3,5-Difluoro-4-(methylthio)phenyl)methanol

Cat. No.: B3025252
CAS No.: 473299-50-2
M. Wt: 190.21 g/mol
InChI Key: USFPKNZPHDRFEH-UHFFFAOYSA-N
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Description

(3,5-Difluoro-4-(methylthio)phenyl)methanol is a fluorinated aromatic alcohol featuring a hydroxymethyl group (–CH2OH) attached to a benzene ring substituted with two fluorine atoms at the 3- and 5-positions and a methylthio (–SCH3) group at the 4-position.

Properties

IUPAC Name

(3,5-difluoro-4-methylsulfanylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2OS/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFPKNZPHDRFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1F)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401267316
Record name 3,5-Difluoro-4-(methylthio)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473299-50-2
Record name 3,5-Difluoro-4-(methylthio)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473299-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4-(methylthio)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluoro-4-(methylthio)phenyl)methanol typically involves the introduction of fluorine atoms and a methylthio group onto a benzene ring, followed by the addition of a hydroxymethyl group. One common method involves the difluoromethylation of a suitable precursor, such as a benzene derivative, using difluoromethylation reagents. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This can include continuous flow processes and the use of advanced catalytic systems to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-4-(methylthio)phenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, alcohols, aldehydes, and carboxylic acids. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

(3,5-Difluoro-4-(methylthio)phenyl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3,5-Difluoro-4-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the methylthio group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to specific biological effects, which are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs are compared based on substituents, molecular features, and applications:

Table 1: Comparative Analysis of (3,5-Difluoro-4-(methylthio)phenyl)methanol and Analogous Compounds
Compound Name Molecular Formula Substituents Key Features Applications
This compound C8H7F2OS 3,5-difluoro; 4-methylthio Thioether, hydroxymethyl Pharmaceutical intermediates, agrochemical synthesis
[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol C8H5F5O 3,5-difluoro; 4-trifluoromethyl High electronegativity (CF3) Fluoropolymer precursors, medicinal chemistry
Methiocarb C11H15NO2S 3,5-dimethyl; 4-methylthio; carbamate ester Carbamate pesticide Insecticide, acaricide
[4-[3,5-Bis(trifluoromethyl)phenyl]phenyl]methanol C15H10F6O Biphenylyl; 3,5-bis(trifluoromethyl) Extended aromatic system Liquid crystals, organic electronics
Cyclopropyl(3,5-difluoro-4-boronophenyl)methanol C12H14BF2O3 4-boronate ester; cyclopropyl Boron-containing Suzuki-Miyaura cross-coupling reactions

Substituent Effects on Properties

Fluorine vs. Trifluoromethyl Groups: The trifluoromethyl (–CF3) group in [3,5-difluoro-4-(trifluoromethyl)phenyl]methanol increases steric bulk and electron-withdrawing effects compared to the methylthio (–SCH3) group in the target compound. This enhances thermal stability and resistance to metabolic degradation but reduces nucleophilic reactivity . Fluorine atoms in the 3- and 5-positions improve oxidative stability and π-π stacking interactions in both compounds, making them suitable for drug design .

Methylthio vs. Carbamate Groups :

  • Methiocarb replaces the hydroxymethyl group with a carbamate (–OCONHCH3) moiety, enabling acetylcholinesterase inhibition (pesticidal activity). The methylthio group in both Methiocarb and the target compound likely enhances membrane permeability due to its lipophilicity .

Boronates vs. Hydroxymethyl Groups: The boronate ester in cyclopropyl(3,5-difluoro-4-boronophenyl)methanol facilitates cross-coupling reactions in organic synthesis, unlike the hydroxymethyl group, which is more suited for hydrogen bonding or derivatization into esters/ethers .

Physical and Chemical Properties

  • Melting Points: Fluorinated analogs like 1-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)ethanone (m.p. 109–111°C) suggest that increased fluorine substitution raises melting points due to enhanced crystallinity. The target compound’s methylthio group may lower its melting point compared to trifluoromethyl analogs .

Biological Activity

(3,5-Difluoro-4-(methylthio)phenyl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and pharmacological applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the introduction of difluoromethyl and methylthio groups onto a phenolic framework. The compound can be synthesized through various methods, including nucleophilic substitution reactions and coupling reactions involving appropriate precursors. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant antiproliferative activity in various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)0.075Induces apoptosis via mitochondrial pathways
Hs578T (triple-negative breast cancer)0.033Inhibits cell proliferation and induces cell cycle arrest
MDA-MB-2310.620Alters signaling pathways involved in cell survival

These findings suggest that the compound may disrupt critical cellular processes involved in tumor growth and survival, making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Apoptosis Induction : The compound has been observed to activate caspases and promote mitochondrial dysfunction, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with the progression of the cell cycle, particularly at the G1/S checkpoint.
  • Inhibition of Metastasis : Studies indicate that it may inhibit epithelial-mesenchymal transition (EMT), a critical step in cancer metastasis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenolic ring and side chains can significantly affect its potency and selectivity.

Modification Effect on Activity
Addition of hydroxyl groupsIncreased solubility and bioavailability
Variation of fluorine substitutionAltered lipophilicity affecting membrane permeability
Changes in methylthio group positionImpact on enzyme interaction profiles

These modifications can lead to enhanced efficacy against specific cancer types while minimizing toxicity to normal cells .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with reasonable bioavailability. Its metabolic stability is enhanced due to the presence of fluorine atoms, which can reduce metabolic degradation pathways.

Case Studies

A series of preclinical studies have evaluated the effectiveness of this compound in vivo:

  • In Vivo Efficacy : In xenograft models of breast cancer, administration of the compound resulted in significant tumor regression compared to control groups.
  • Toxicity Profile : Toxicological assessments revealed minimal adverse effects at therapeutic doses, suggesting a favorable safety profile for further clinical development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,5-Difluoro-4-(methylthio)phenyl)methanol
Reactant of Route 2
(3,5-Difluoro-4-(methylthio)phenyl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.